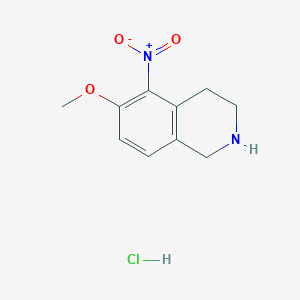

6-Methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

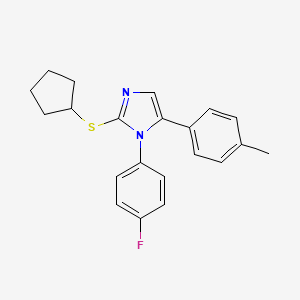

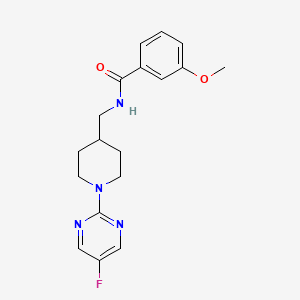

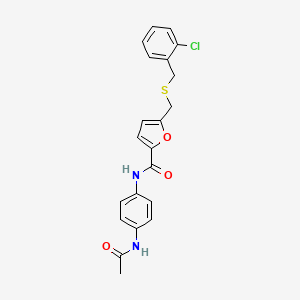

6-Methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with the CAS Number: 2270918-93-7 . It has a molecular weight of 244.68 and its IUPAC name is 6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride .

Synthesis Analysis

The synthesis of 1,2,3,4-tetrahydroisoquinolines (THIQ) based compounds has garnered a lot of attention in the scientific community . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .Molecular Structure Analysis

The InChI code for this compound is 1S/C10H12N2O3.ClH/c1-15-9-3-2-7-6-11-5-4-8 (7)10 (9)12 (13)14;/h2-3,11H,4-6H2,1H3;1H . This code provides a unique representation of the molecule’s structure.Chemical Reactions Analysis

The Pictet-Spengler reaction of 3-methoxyl-p-phenylethylamine and 40% aqueous formaldehyde produces 6-methoxyl-1,2,3,4-tetrahydroisoquinoline . Then, the target compound is obtained in dehydrogenation .Physical And Chemical Properties Analysis

This compound is a solid and should be stored under inert gas . It is hygroscopic, meaning it absorbs moisture from the air .Wissenschaftliche Forschungsanwendungen

Synthesis of Complex Organic Compounds

6-Methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride has been used in the synthesis of pyrrolo[4,3,2-de]quinolines, which are complex organic compounds. This synthesis involves the conversion of 2-amino-4-nitrophenol and 2-methoxy-5-nitroaniline into nitro-acetal and further into various tetrahydroquinolines, eventually forming tetrahydropyrrolo[4,3,2-de]quinolines (Roberts, Joule, Bros, & Álvarez, 1997).

Development of Quinoline Proton Sponges

Research has been conducted on the synthesis of quinoline proton sponges, including 6-methoxy-N2,N2,N4,N4,N5,N5-hexamethylquinoline-2,4,5-triamine. This process involved the reaction of 4-chloro-2-methyl-5-nitro- and 2,4-dichloro-5-nitroquinolines with dimethylamine, leading to aminodehalogenation and nucleophilic substitution of methoxy groups (Dyablo et al., 2015).

Investigation of Neuroprotective or Neurotoxic Activity

Studies have investigated the neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and related compounds. These studies focused on the synthesis and assay of various substituted analogues of tetrahydroisoquinoline for their potential in treating neurological conditions like Parkinson's disease (Okuda, Kotake, & Ohta, 2003).

Tubulin-Polymerization Inhibitors in Cancer Research

Compounds containing the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety have been developed as novel classes of tubulin-polymerization inhibitors. These compounds are being explored for their potential in cancer therapy, particularly in targeting the colchicine site on tubulin (Wang et al., 2014).

Corrosion Inhibition Research

Research into corrosion inhibition has utilized derivatives of quinoline, such as the Schiff bases, to study their effects on preventing corrosion in metals like mild steel. These studies are important in materials science and engineering (Khan et al., 2017).

Wirkmechanismus

Safety and Hazards

Eigenschaften

IUPAC Name |

6-methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3.ClH/c1-15-9-3-2-7-6-11-5-4-8(7)10(9)12(13)14;/h2-3,11H,4-6H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNPXOUQCQIXEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CNCC2)C=C1)[N+](=O)[O-].Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.67 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-5-nitro-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[2-ethyl-6-(4-methylbenzyl)-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2576560.png)

![N-[(3-methylphenyl)methyl]sulfamoyl chloride](/img/structure/B2576562.png)

![1-(prop-2-yn-1-yl)-N-({1,4,6-trimethyl-3-oxo-1H,2H,3H-pyrazolo[3,4-b]pyridin-5-yl}methyl)piperidine-4-carboxamide](/img/structure/B2576568.png)

![(Z)-1-(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2576569.png)

![8-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-3-methyl-7-(2-oxopropyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B2576575.png)

![3-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2576578.png)